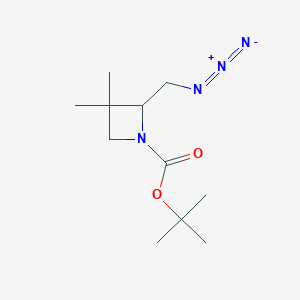

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate

Description

tert-Butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a strained four-membered azetidine derivative featuring a tert-butyl carbamate protecting group, two methyl substituents at the 3-position, and an azidomethyl group at the 2-position. Its molecular formula is C₉H₁₅N₃O₃, with a molecular weight of 213.24 g/mol and a purity of 95% . The azide group confers high reactivity, making it valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a precursor for bioactive molecule synthesis.

Properties

IUPAC Name |

tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-11(4,5)8(15)6-13-14-12/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGGKAHHAHNSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CN=[N+]=[N-])C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the following steps:

Azidation Reaction: The starting material, 2-(chloromethyl)-3,3-dimethylazetidine-1-carboxylate, undergoes an azidation reaction with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

Protection of the Azide Group: The azide group is then protected using tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine (Et3N) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Oxidation: The tert-butyl group can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or LiAlH4 in ether.

Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

Amine Derivatives: Reduction of the azide group yields amine derivatives.

Substitution Products: Nucleophilic substitution can produce a variety of substituted azetidines.

Oxidation Products: Oxidation of the tert-butyl group can lead to ketones or carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a chemical compound with a variety of applications in scientific research due to its unique structural components, which include a tert-butyl group, an azidomethyl group, and a 3,3-dimethylazetidine-1-carboxylate moiety.

Scientific Research Applications

This compound serves as a versatile intermediate in organic synthesis for preparing complex molecules.

Chemistry

- Versatile Intermediate: It is used in organic synthesis for preparing complex molecules.

- Azidation Reaction: The synthesis of this compound typically involves the azidation of 2-(chloromethyl)-3,3-dimethylazetidine-1-carboxylate with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

- Protection of the Azide Group: The azide group is protected using tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine (Et3N) to yield the final product.

- Chemical Reactions: this compound can undergo reduction, substitution, and oxidation reactions.

-

Common Reagents and Conditions:

- Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or LiAlH4 in ether.

- Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

- Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).

-

Major Products Formed:

- Amine Derivatives: Reduction of the azide group yields amine derivatives.

- Substitution Products: Nucleophilic substitution can produce a variety of substituted azetidines.

- Oxidation Products: Oxidation of the tert-butyl group can lead to ketones or carboxylic acids.

Biology

- Probe in Biological Studies: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry

- Production of Advanced Materials: It can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous azetidine/piperidine derivatives:

Key Research Findings

- Click Chemistry Utility : The target compound’s azide group enables efficient bioconjugation, outperforming hydroxyl-bearing analogs in reaction rates .

- Ring Strain vs. Stability : Azetidines (target compound) exhibit higher ring strain than piperidines, accelerating reactions like ring-opening but reducing thermal stability .

- Polarity and Solubility : The hydroxymethyl analog’s hydroxyl group increases polarity, improving aqueous solubility compared to the hydrophobic azidomethyl group .

Biological Activity

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data regarding its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis Methods

This compound can be synthesized through various methods, often involving the azidation of corresponding amines or alcohols. The general synthetic route includes:

- Formation of Azide : The reaction of tert-butyl 2-(aminomethyl)-3,3-dimethylazetidine-1-carboxylate with sodium azide in a suitable solvent.

- Purification : The product is typically purified via column chromatography to isolate the desired azide derivative.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of azide-containing compounds, including derivatives similar to this compound. For instance, a series of related compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on a series of azide derivatives demonstrated that compounds with structural similarities to this compound exhibited varying degrees of anti-inflammatory activity. The study utilized a dosage regimen that confirmed significant reductions in paw edema within 12 hours post-administration .

| Compound Name | % Inhibition | Time (hours) |

|---|---|---|

| Compound A | 54.239% | 9 |

| Compound B | 54.130% | 12 |

Case Study 2: Anticancer Screening

In another investigation focusing on azide derivatives' anticancer properties, several compounds were screened against various cancer cell lines. Although specific results for this compound are not yet published, related structures showed promising cytotoxic effects with IC50 values in the micromolar range.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of azetidine derivatives. For example, a common approach includes nucleophilic substitution or coupling reactions to introduce the azidomethyl group. Reaction conditions such as temperature (0–20°C), use of catalysts like DMAP, and solvents like dichloromethane are critical for yield optimization . Purification often employs silica gel chromatography, as seen in analogous protocols for tert-butyl piperazine derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key methods include:

- NMR : Look for distinct signals for tert-butyl (δ ~1.2–1.4 ppm) and azidomethyl (δ ~3.0–3.5 ppm) groups.

- IR : Confirm the azide stretch at ~2100 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks matching the exact mass (C11H20N4O2, calculated 264.16 g/mol) .

Q. What safety protocols are recommended for handling azide-containing compounds like this during synthesis?

- Use blast shields and fume hoods due to the potential explosivity of organic azides.

- Avoid contact with metals or strong acids to prevent unintended reactions.

- Follow guidelines from safety data sheets (SDS) for azetidine derivatives, including emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for azetidine derivatives, particularly when refining structures with bulky substituents?

Use software like SHELXL for high-resolution refinement. For challenging cases (e.g., tert-butyl groups causing disorder), apply restraints to bond lengths/angles and validate results against Hirshfeld surfaces or residual density maps. SHELX’s robustness in handling small-molecule twinning or high-symmetry space groups is well-documented .

Q. What strategies improve the regioselectivity of azide incorporation in azetidine scaffolds during functionalization?

- Employ protecting groups (e.g., Boc) to direct reactivity.

- Use transition-metal catalysts (e.g., CuAAC for "click" chemistry) to enhance azide-alkyne cycloaddition efficiency.

- Monitor reaction progress via <sup>13</sup>C NMR to track intermediate formation .

Q. How do steric effects from the tert-butyl and dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group restricts access to the azetidine nitrogen, favoring reactions at the azidomethyl site. Computational modeling (DFT) can predict transition states, while kinetic studies under varying temperatures quantify steric hindrance .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be mitigated?

Q. How can researchers validate the stability of this compound under long-term storage conditions?

Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C with controlled humidity.

- Monitor degradation via HPLC and FTIR for azide decomposition (loss of ~2100 cm⁻¹ peak) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Azide Functionalization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–20°C | |

| Catalyst | DMAP/Triethylamine | |

| Solvent | Dichloromethane | |

| Purification | Silica Gel Chromatography |

Q. Table 2. Spectral Benchmarks for Structural Confirmation

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 1.3 (t-Bu), δ 3.2 (N3CH2) | |

| IR | 2100 cm⁻¹ (N3), 1700 cm⁻¹ (C=O) | |

| HRMS | m/z 264.16 (M+H)<sup>+</sup> |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.